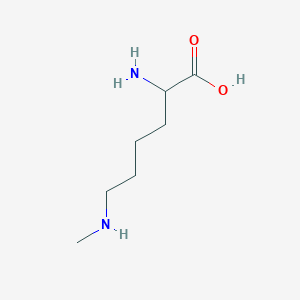
N-methyllysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyllysine: is a derivative of the amino acid lysine, where one of the hydrogen atoms attached to the nitrogen atom in the side chain is replaced by a methyl group . This modification plays a crucial role in epigenetics, particularly in the regulation of gene expression through histone modification .
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Methylation: One common method involves the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method allows for the selective introduction of a methyl group at the nitrogen atom.
Direct Methylation: Another approach is the direct methylation of lysine using methyl iodide or dimethyl sulfate in the presence of a base. This method is straightforward but requires careful control of reaction conditions to avoid over-methylation.
Industrial Production Methods: Industrial production of N-methyllysine often involves the use of protected lysine derivatives, such as Nα-Fmoc-lysine, which are then methylated at the ε-position using formaldehyde and formic acid . This method ensures high selectivity and yields.
化学反应分析
Types of Reactions:
Reduction: The compound can also be reduced back to lysine under specific conditions.
Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: N-formyllysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives.
科学研究应用
Chemistry: N-methyllysine is used as a building block in the synthesis of peptides and proteins with specific methylation patterns .
Biology: In biological research, this compound is studied for its role in histone modification and gene regulation . It is also used as a marker for protein methylation in various cellular processes .
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to epigenetic dysregulation, such as cancer .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes .
作用机制
N-methyllysine exerts its effects primarily through the modification of histones, which are proteins that help package DNA into chromatin . The methylation of lysine residues on histones alters the interaction between histones and DNA, thereby influencing gene expression . This modification can either activate or repress gene transcription, depending on the specific lysine residue that is methylated .
相似化合物的比较
N-dimethyllysine: Contains two methyl groups attached to the nitrogen atom.
N-trimethyllysine: Contains three methyl groups attached to the nitrogen atom.
N-acetyllysine: Contains an acetyl group attached to the nitrogen atom.
Uniqueness: N-methyllysine is unique in its ability to modulate gene expression through histone modification with a single methyl group . This specific modification can have distinct effects on chromatin structure and gene regulation compared to other methylated lysine derivatives .
属性
CAS 编号 |
3926-68-9 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-amino-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI 键 |
PQNASZJZHFPQLE-UHFFFAOYSA-N |
规范 SMILES |
CNCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
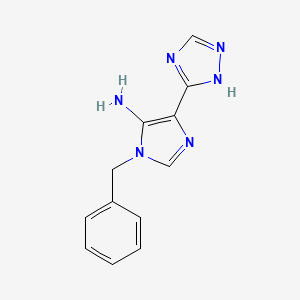
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
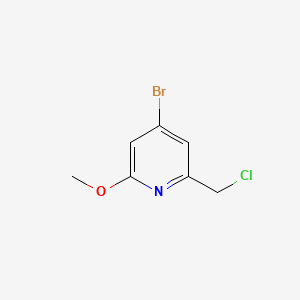
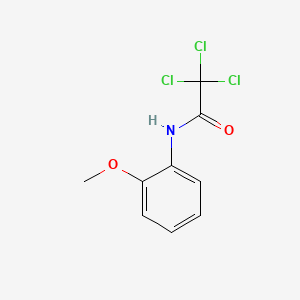
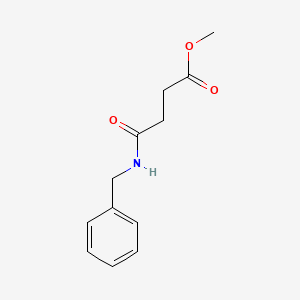
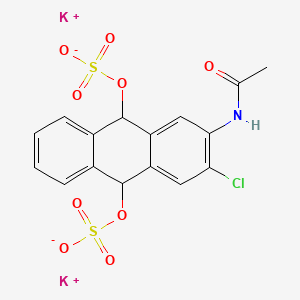
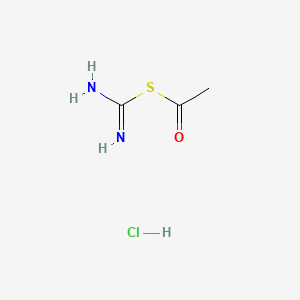
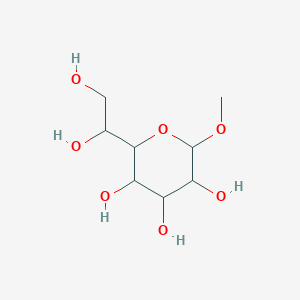
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
